5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303093-90-5
Cat. No.: VC16095541
Molecular Formula: C23H15BrCl2N2O3
Molecular Weight: 518.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303093-90-5 |
|---|---|
| Molecular Formula | C23H15BrCl2N2O3 |
| Molecular Weight | 518.2 g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H15BrCl2N2O3/c24-14-4-1-12(2-5-14)18-10-19-16-8-15(25)9-17(26)22(16)31-23(28(19)27-18)13-3-6-20-21(7-13)30-11-29-20/h1-9,19,23H,10-11H2 |
| Standard InChI Key | ROQGUGMKVJGXPY-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC6=C(C=C5)OCO6 |
Introduction
The compound 5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic molecule that incorporates several distinct structural elements, including a benzodioxole ring, a bromophenyl group, and a pyrazolo-benzoxazine core. This compound is likely of interest due to its potential biological activities, such as antibacterial, anticancer, or anti-inflammatory properties, which are common among compounds with similar structural motifs.
Biological Activities
Compounds with similar structures, such as those containing benzodioxole or pyrazolo-benzoxazine rings, have shown promising biological activities:
-
Antibacterial Activity: Compounds with benzodioxole rings have demonstrated significant antibacterial properties, as seen in studies involving 5-(benzo[d] dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles, which showed high activity against Gram-positive and Gram-negative bacteria .
-
Anticancer and Anti-inflammatory Activities: While specific data on this compound is not available, benzothiazole derivatives, which share some structural similarities with pyrazolo-benzoxazine compounds, have been explored for their anticancer and anti-inflammatory potential .
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the pyrazolo-benzoxazine core, introduction of the benzodioxole and bromophenyl groups, and dichloro substitution. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Potential Applications
Given its structural complexity and potential biological activities, this compound could be explored for various applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume